Jak-IN-14
Overview
Description
JAK-IN-14 is a potent and selective inhibitor of Janus kinase 1 (JAK1), with an inhibitory concentration (IC50) of less than 5 micromolar. It is more than eight times selective for Janus kinase 1 compared to Janus kinase 2 and Janus kinase 3 . Janus kinases are a family of cytoplasmic non-receptor tyrosine kinases that play a crucial role in cytokine signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway .
Preparation Methods
The synthesis of JAK-IN-14 involves multiple steps, including the use of high-performance machine learning techniques and pharmacophore modeling to identify potential inhibitors . The synthetic routes typically involve the construction of a high-quality dataset of Janus kinase 1 inhibitors, followed by the establishment of classification models based on molecular descriptors and machine learning algorithms . The compounds are then screened using pharmacophore models and molecular docking to filter the recognized compounds . The binding stability and enzyme inhibition activity of the identified compounds are assessed through molecular dynamics simulations and in vitro enzyme activity tests .
Chemical Reactions Analysis
JAK-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
JAK-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the JAK-STAT signaling pathway and to develop new inhibitors with potential therapeutic benefits . In biology, this compound is used to investigate the role of Janus kinase 1 in cytokine signaling and its involvement in various inflammatory, immune, and cancer conditions . In medicine, this compound has shown promise in the treatment of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease . In industry, this compound is used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway .
Mechanism of Action
JAK-IN-14 exerts its effects by selectively inhibiting Janus kinase 1, thereby blocking the JAK-STAT signaling pathway . Upon receptor-ligand binding, Janus kinases become enzymatically active and phosphorylate themselves, as well as signal transducer and activator of transcription (STAT) proteins . The phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory, immune, and cancer conditions . By inhibiting Janus kinase 1, this compound prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling pathways .
Comparison with Similar Compounds
JAK-IN-14 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase inhibitors . Similar compounds include other Janus kinase inhibitors such as baricitinib, tofacitinib, and ruxolitinib . These compounds also target the Janus kinase-STAT pathway but differ in their selectivity for specific Janus kinase isoforms and their pharmacological profiles . For example, baricitinib is a selective inhibitor of Janus kinase 1 and Janus kinase 2, while tofacitinib inhibits Janus kinase 1, Janus kinase 2, and Janus kinase 3 . Ruxolitinib is a selective inhibitor of Janus kinase 1 and Janus kinase 2 . The unique selectivity of this compound for Janus kinase 1 makes it a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-15-10-12(8-9-21)4-7-14(15)16-2-1-3-18-22-17(11-24(16)18)23-19(25)13-5-6-13/h1-4,7,10-11,13H,5-6,8H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCYDOEKWSOBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=C(C=C(C=C4)CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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